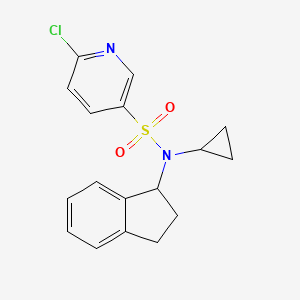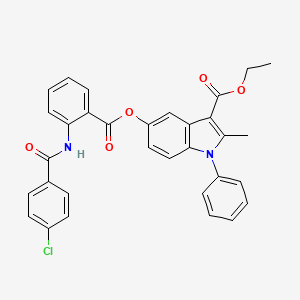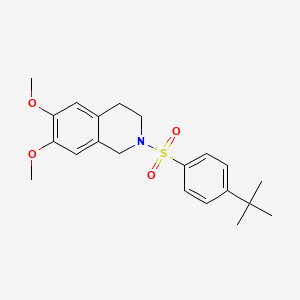![molecular formula C9H18N2O4 B2726679 L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] CAS No. 587880-85-1](/img/structure/B2726679.png)
L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is a derivative of L-Alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] typically involves the protection of the amino group of L-Alanine using a Boc group. One common method is to react 2,3-diaminopropionic acid with N-Cbz-iminoalcohol to obtain N-Cbz-2,3-diaminopropanol. The product is then reacted with N-Boc tert-butyl carbamate, and the imino alcohol is removed under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can result in the removal of the Boc group to produce free amines.
科学的研究の応用
L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein structure and function.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. Once the desired modifications are made, the Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets or participate in further reactions .
類似化合物との比較
Similar Compounds
N-Boc-3-dimethylamino-L-alanine: Similar in structure but with a dimethylamino group instead of a methylamino group.
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methylamino)-, methyl ester: A methyl ester derivative of the compound.
Uniqueness
L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is unique due to its specific structure, which includes a Boc-protected amino group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
特性
IUPAC Name |
(2S)-2-amino-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11(4)5-6(10)7(12)13/h6H,5,10H2,1-4H3,(H,12,13)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXPUTDJQQPSNF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2726597.png)
![N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2726598.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2726600.png)


![9-benzyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2726603.png)
![3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2726605.png)


![1-(Furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2726614.png)

![4-(Oxan-4-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2726618.png)
